
Propanidid
Vue d'ensemble
Description
Le propanidid est un anesthésique général à action ultra-courte de la famille des phénylacétiques. Il a été initialement introduit par Bayer en 1963, mais a été retiré peu de temps après en raison de réactions anaphylactiques
Applications De Recherche Scientifique
Historical Context and Pharmacological Profile
Propanidid, known as Epontol, is a potent anesthetic agent that acts primarily as a GABA receptor agonist. Its mechanism involves enhancing the inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA), which leads to sedation and anesthesia. Initially favored for its rapid onset and short duration of action, this compound's clinical use was limited by significant cardiovascular side effects and anaphylactoid reactions attributed to its solvent, Cremophor .
Clinical Applications
- Intravenous Anesthesia : this compound was primarily used for rapid induction and maintenance of general anesthesia. It allowed for quick recovery times compared to other anesthetics like thiopental or methohexital .
- Liposomal Formulations : Recent studies have investigated liposomal preparations of this compound (PropaLip) to mitigate adverse effects associated with traditional formulations. In animal trials, this formulation aimed to improve hemodynamic stability while maintaining anesthetic efficacy. However, results indicated that the liposomal version did not demonstrate superior anesthetic quality compared to propofol or even this compound in Cremophor solution .
- Combination with Other Agents : Research has shown that this compound can be effectively combined with other anesthetics or adjunct medications to enhance overall efficacy while reducing side effects. For instance, studies have examined its interaction with premedicants to optimize anesthesia protocols .
Study 1: Liposomal this compound vs. Traditional Formulation
- Objective : To compare the efficacy and safety of liposomal this compound against traditional Cremophor-based formulations.
- Methodology : Eighteen pigs were assigned to receive either liposomal this compound or Cremophor-based this compound during anesthesia induction.
- Results : The study found that despite higher dosages used for the liposomal formulation, it resulted in poorer anesthetic quality and significant cardiovascular responses compared to propofol .
Study 2: Clinical Efficacy in Humans
- Objective : To evaluate the clinical performance of this compound in human subjects undergoing surgical procedures.
- Findings : this compound demonstrated rapid onset of anesthesia with minimal cardiovascular impact in controlled doses. Recovery times were significantly faster than those observed with other intravenous agents .
Data Table: Comparison of Anesthetic Agents
Anesthetic Agent | Onset Time | Duration | Cardiovascular Effects | Recovery Time |
---|---|---|---|---|
This compound | Rapid | Short | Moderate | Quick |
Thiopental | Rapid | Short | Significant | Moderate |
Propofol | Rapid | Short | Minimal | Very Quick |
Mécanisme D'action
Target of Action
Propanidid is an ultra short-acting phenylacetate general anesthetic . It primarily targets the γ-aminobutyric acid A (GABA A) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
It is believed to potentiate the activity of gaba a receptors . This potentiation increases chloride ion conductance, resulting in inhibitory post-synaptic currents and ultimately inhibition of neuronal activity .
Biochemical Pathways
Given its interaction with gaba a receptors, it likely influences the gabaergic neurotransmission pathway . This pathway is critical for maintaining the balance of excitatory and inhibitory signals in the brain.
Pharmacokinetics
This compound follows a one-compartment open model in terms of pharmacokinetics . It is rapidly hydrolyzed in plasma, and the duration of anesthesia is influenced by pseudocholinesterase activity . The rapid metabolism and elimination of this compound contribute to its short duration of action.
Result of Action
The primary result of this compound’s action is the induction of anesthesia. By enhancing the activity of GABA A receptors, this compound increases inhibitory neurotransmission, leading to a decrease in neuronal excitability . This results in a state of unconsciousness or anesthesia.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. For example, the risk or severity of CNS depression can be increased when this compound is combined with certain other substances . Additionally, individual factors such as the activity of pseudocholinesterase, which can vary among individuals, can influence the duration of anesthesia .
Analyse Biochimique
Biochemical Properties
Propanidid interacts with various enzymes and proteins in the body. It is a full agonist of the GABAA receptor , which plays a crucial role in inhibitory neurotransmission in the central nervous system. The interaction between this compound and the GABAA receptor is believed to be responsible for its anesthetic properties .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. As an anesthetic, it influences cell function by interacting with the GABAA receptor, leading to a decrease in neuronal excitability . This interaction can impact cell signaling pathways and cellular metabolism, contributing to the drug’s anesthetic effects .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the GABAA receptor . It acts as a full agonist, enhancing the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system . This leads to hyperpolarization of the neuron and a decrease in neuronal excitability, which results in the anesthetic effects of this compound .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It is an ultra short-acting anesthetic, with its effects typically lasting only a few minutes . The drug is rapidly metabolized and eliminated from the body . Long-term effects on cellular function have not been extensively studied due to the short duration of this compound’s action .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses lead to a more pronounced anesthetic effect, but can also increase the risk of adverse reactions . The exact dosage required for effective anesthesia can vary depending on the specific animal model used .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by plasma cholinesterases .
Transport and Distribution
This compound is distributed throughout the body after administration. It is transported in the bloodstream to the site of action, primarily the central nervous system .
Subcellular Localization
Given its role as an anesthetic and its interaction with the GABAA receptor, it is likely that it localizes to the cell membrane where this receptor is located .
Méthodes De Préparation
Le propanidid peut être synthétisé par différentes méthodes. Une méthode courante implique l'estérification de l'acide 3-méthoxy-4-(N,N-diéthylcarbamidométhoxy)phénylacétique avec du propanol. La réaction nécessite généralement un catalyseur acide et est réalisée sous reflux . Les méthodes de production industrielle impliquent souvent l'utilisation d'huile injectable, de phospholipides et d'eau injectable pour créer une composition pharmaceutique .
Analyse Des Réactions Chimiques
Le propanidid subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former divers produits d'oxydation, selon les conditions et les réactifs utilisés.
Réduction : Les réactions de réduction peuvent convertir le this compound en ses dérivés alcooliques correspondants.
Substitution : Le this compound peut subir des réactions de substitution, en particulier au niveau des groupes méthoxy et carbamidométhoxy.
Les réactifs courants utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium et les réducteurs comme l'hydrure de lithium aluminium. Les principaux produits formés à partir de ces réactions varient en fonction des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
Le this compound a été étudié pour diverses applications de recherche scientifique, notamment :
Chimie : La structure unique du this compound en fait un composé précieux pour l'étude de l'estérification et d'autres réactions organiques.
Biologie : En recherche biologique, le this compound a été utilisé pour étudier les effets des anesthésiques sur les processus cellulaires.
Mécanisme d'action
Le this compound exerce ses effets en agissant sur le système nerveux central. On pense qu'il renforce l'activité des récepteurs de l'acide gamma-aminobutyrique (GABA), ce qui conduit à une augmentation de la neurotransmission inhibitrice et se traduit par une sédation et une anesthésie . Les cibles moléculaires et les voies exactes impliquées dans le mécanisme d'action du this compound font encore l'objet de recherches.
Comparaison Avec Des Composés Similaires
Le propanidid est similaire aux autres anesthésiques à action ultra-courte comme le thiopentone et le méthohexitone. Il est unique par son apparition rapide et sa courte durée d'action, ce qui le rend adapté aux procédures nécessitant une induction et un réveil rapides . D'autres composés similaires comprennent :
Thiopentone : Un barbiturique utilisé pour l'induction de l'anesthésie.
Méthohexitone : Un autre anesthésique barbiturique à action ultra-courte.
Etomidate : Un anesthésique non barbiturique ayant une apparition rapide et une courte durée d'action similaires.
Activité Biologique
Propanidid, chemically known as 1-(2,6-dimethylphenyl)-2-[(1-methyl-2-pyrrolidinyl)carbonyl]amino-3-ethyl-2-methyl-3-oxobutanamide, is an intravenous anesthetic agent primarily used for the rapid induction and maintenance of anesthesia. Its unique pharmacological profile has made it a subject of interest in anesthetic research, particularly regarding its biological activity and safety profile.
This compound acts primarily as a central nervous system depressant, facilitating rapid induction of anesthesia. It is believed to enhance the inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA) at GABA_A receptors, leading to sedation and hypnosis. Additionally, it may exhibit effects on other neurotransmitter systems, contributing to its anesthetic properties.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid onset and relatively short duration of action. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Half-life | 30 minutes |
Peak plasma concentration | 5-15 minutes post-administration |
Clearance | 1.5 L/min/kg |
These parameters indicate that this compound is quickly metabolized and eliminated from the body, making it suitable for short surgical procedures.
Adverse Effects
While this compound is effective as an anesthetic, it is associated with several adverse effects. Notably, hypersensitivity reactions have been documented. A study reported that among 70 cases of side effects linked to this compound, 52 were classified as hypersensitivity reactions of varying severity . The most common adverse effects include:
- Cardiovascular effects : Hypotension and bradycardia.
- Respiratory depression : Reduced respiratory rate and depth.
- Histamine release : Increased histamine levels leading to potential allergic reactions .
Case Studies
- Hypersensitivity Reactions : A clinical study highlighted that this compound can induce anaphylaxis in sensitive individuals. Out of 70 reported cases, a significant portion exhibited severe hypersensitivity reactions .
- Cardiac Effects : Another case documented a cardiac arrest associated with this compound administration during anesthesia induction, emphasizing the need for careful monitoring during its use .
- Comparative Studies : Research comparing this compound with other anesthetics like thiamylal indicated that this compound had a more pronounced myocardial depressive effect, raising concerns about its cardiovascular safety profile .
Research Findings
Recent studies have further elucidated the biological activity of this compound:
- Cholinesterase Inhibition : this compound has been shown to depress cholinesterase activity, which may prolong neuromuscular blockade when used in conjunction with other neuromuscular blocking agents .
- Histamine Release : Studies indicate that this compound administration results in a fourfold increase in histamine levels compared to baseline levels in healthy volunteers .
Propriétés
IUPAC Name |
propyl 2-[4-[2-(diethylamino)-2-oxoethoxy]-3-methoxyphenyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5/c1-5-10-23-18(21)12-14-8-9-15(16(11-14)22-4)24-13-17(20)19(6-2)7-3/h8-9,11H,5-7,10,12-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJXLQUPYHWCNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC1=CC(=C(C=C1)OCC(=O)N(CC)CC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048825 | |
Record name | Propanidid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421-14-3 | |
Record name | Propanidid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1421-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanidid [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001421143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanidid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13234 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Propanidid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanidid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.384 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPANIDID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO82L471NS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.